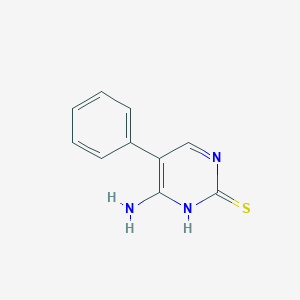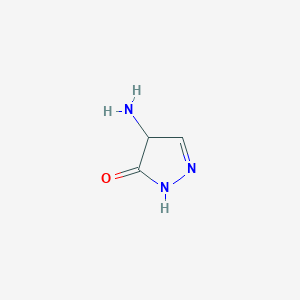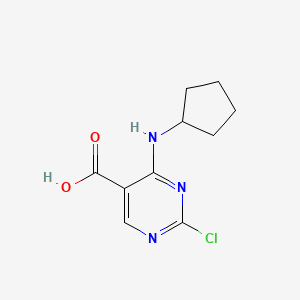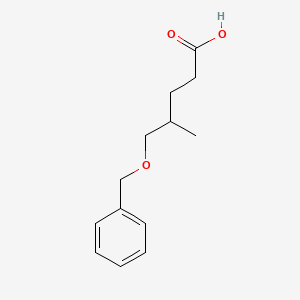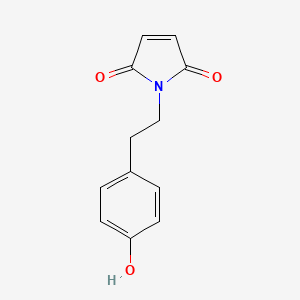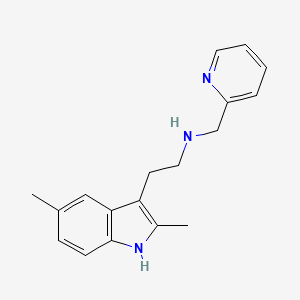
2-(2,5-dimethyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(2,5-diméthyl-1H-indol-3-yl)-N-(pyridin-2-ylméthyl)éthanamine est un composé organique qui présente un noyau indole substitué par des groupes diméthyles et une chaîne éthanamine liée à un cycle pyridine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-(2,5-diméthyl-1H-indol-3-yl)-N-(pyridin-2-ylméthyl)éthanamine implique généralement les étapes suivantes :
Formation du noyau indole : Le noyau indole peut être synthétisé par synthèse d’indole de Fischer, où la phénylhydrazine réagit avec une cétone ou un aldéhyde en milieu acide.
Diméthylation : Le noyau indole est ensuite diméthylé aux positions 2 et 5 à l’aide d’agents méthylants tels que l’iodure de méthyle en présence d’une base telle que le carbonate de potassium.
Attachement de la chaîne éthanamine : La chaîne éthanamine est introduite par une réaction de substitution nucléophile, où le dérivé indole réagit avec la 2-bromoéthylamine.
Introduction du cycle pyridine : Enfin, le cycle pyridine est attaché par une réaction d’amination réductrice, où le dérivé éthanamine réagit avec le pyridine-2-carboxaldéhyde en présence d’un agent réducteur tel que le cyanoborohydrure de sodium.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions de réaction et l’utilisation de systèmes de purification automatisés.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du noyau indole, à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent se produire au niveau du cycle pyridine ou de la chaîne éthanamine à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau de la chaîne éthanamine, à l’aide de réactifs tels que les halogénoalcanes.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Halogénoalcanes en présence d’une base telle que l’hydrure de sodium.
Principaux produits
Oxydation : Dérivés indoles oxydés.
Réduction : Dérivés pyridine ou éthanamine réduits.
Substitution : Dérivés éthanamine alkylés.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations, ce qui le rend précieux en synthèse organique.
Biologie
En recherche biologique, le composé peut être utilisé comme sonde pour étudier les interactions indole et pyridine dans les systèmes biologiques. Il peut également servir de précurseur pour la synthèse de molécules biologiquement actives.
Médecine
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la synthèse de matériaux présentant des propriétés électroniques ou optiques spécifiques, compte tenu des systèmes conjugués présents dans sa structure.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used as a probe to study indole and pyridine interactions in biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific electronic or optical properties, given the conjugated systems present in its structure.
Mécanisme D'action
Le mécanisme par lequel la 2-(2,5-diméthyl-1H-indol-3-yl)-N-(pyridin-2-ylméthyl)éthanamine exerce ses effets implique des interactions avec des cibles moléculaires telles que des enzymes ou des récepteurs. Le noyau indole peut interagir avec les sites de liaison du tryptophane, tandis que le cycle pyridine peut s’engager dans des interactions d’empilement π-π avec les acides aminés aromatiques dans les protéines. Ces interactions peuvent moduler l’activité des enzymes ou des récepteurs, conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(1H-indol-3-yl)-N-(pyridin-2-ylméthyl)éthanamine : Est dépourvue des groupes diméthyles, ce qui peut affecter son affinité de liaison et sa spécificité.
2-(2,5-diméthyl-1H-indol-3-yl)éthanamine : Est dépourvue du cycle pyridine, ce qui peut réduire sa polyvalence dans les interactions biologiques.
N-(pyridin-2-ylméthyl)éthanamine : Est dépourvue du noyau indole, ce qui modifie considérablement ses propriétés chimiques et biologiques.
Unicité
La présence à la fois du noyau indole diméthylé et du cycle pyridine dans la 2-(2,5-diméthyl-1H-indol-3-yl)-N-(pyridin-2-ylméthyl)éthanamine la rend unique
Propriétés
Formule moléculaire |
C18H21N3 |
|---|---|
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
2-(2,5-dimethyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C18H21N3/c1-13-6-7-18-17(11-13)16(14(2)21-18)8-10-19-12-15-5-3-4-9-20-15/h3-7,9,11,19,21H,8,10,12H2,1-2H3 |
Clé InChI |
VYYIRJZEVOATIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


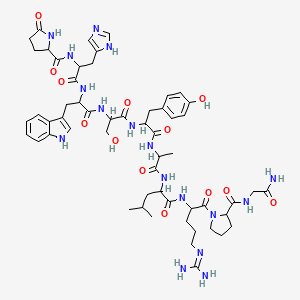
![3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-](/img/structure/B12116879.png)



![5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl-](/img/structure/B12116900.png)



